molecular formula C10H5Cl2NO B2673458 2-Quinolinecarboxaldehyde, 5,7-dichloro- CAS No. 904886-45-9

2-Quinolinecarboxaldehyde, 5,7-dichloro-

Cat. No. B2673458
CAS RN: 904886-45-9
M. Wt: 226.06
InChI Key: LLPUXKYSSKDGJJ-UHFFFAOYSA-N
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Description

2-Quinolinecarboxaldehyde, also known as 2-Formylquinoline, is a heterocyclic compound . It has an empirical formula of C10H7NO and a molecular weight of 157.17 . It is used in the preparation of various compounds such as 3-(2-quinolyl)-1-phenyl-2-propenone via rapid, tandem aldol-Michael reactions with the lithium, sodium, and potassium enolates of acetophenone .


Synthesis Analysis

2-Quinolinecarboxaldehyde can be synthesized from ethyl quinoline-2-carboxylate . It has also been used to synthesize 3-(2-quinolyl)-1-phenyl-2-propenone and imine-type ligands .


Molecular Structure Analysis

The molecular structure of 2-Quinolinecarboxaldehyde can be represented by the SMILES string [H]C(=O)c1ccc2ccccc2n1 . The InChI key for this compound is WPYJKGWLDJECQD-UHFFFAOYSA-N .


Chemical Reactions Analysis

2-Quinolinecarboxaldehyde has been used in the preparation of 3-(2-quinolyl)-1-phenyl-2-propenone via rapid, tandem aldol-Michael reactions with the lithium, sodium, and potassium enolates of acetophenone . It has also been used to synthesize imine-type ligands .


Physical And Chemical Properties Analysis

2-Quinolinecarboxaldehyde is a solid at 20 degrees Celsius . It has a melting point of 70-72 degrees Celsius . It should be stored under inert gas and is air sensitive .

Safety And Hazards

2-Quinolinecarboxaldehyde is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If eye irritation persists, get medical advice/attention .

properties

IUPAC Name

5,7-dichloroquinoline-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO/c11-6-3-9(12)8-2-1-7(5-14)13-10(8)4-6/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPUXKYSSKDGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2Cl)Cl)N=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Quinolinecarboxaldehyde, 5,7-dichloro-

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